1,3-Pentanedione, 2-methyl-1-phenyl-
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Overview
Description
1,3-Pentanedione, 2-methyl-1-phenyl- is an organic compound with the molecular formula C12H14O2. It is also known as 4-methyl-1-phenyl-1,3-pentanedione. This compound is a diketone, meaning it contains two carbonyl groups (C=O) within its structure. Diketones are known for their reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Pentanedione, 2-methyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment with liquid ammonia and sodium amide as the base. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation agent is added gradually .
Industrial Production Methods
Industrial production of 1,3-pentanedione, 2-methyl-1-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Pentanedione, 2-methyl-1-phenyl- undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.
Aldol Reactions: It can participate in aldol condensation reactions, forming larger carbonyl compounds through the formation of enolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.
Substitution: Halogenation reactions can occur at the alpha position of the carbonyl groups using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Oxidation typically yields carboxylic acids or esters.
Reduction: Reduction results in the formation of diols.
Substitution: Halogenation leads to the formation of alpha-halo ketones.
Scientific Research Applications
1,3-Pentanedione, 2-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol reactions and other carbonyl chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-pentanedione, 2-methyl-1-phenyl- involves its ability to undergo keto-enol tautomerism. This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution reactions. The enol form can act as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: Another diketone with similar reactivity but lacking the phenyl group.
2,5-Hexanedione: A diketone with a longer carbon chain, leading to different physical properties and reactivity.
1,3-Butanedione: A simpler diketone with fewer carbon atoms.
Uniqueness
1,3-Pentanedione, 2-methyl-1-phenyl- is unique due to the presence of both a methyl and a phenyl group, which influence its reactivity and physical properties. The phenyl group provides additional stability to the enol form through conjugation, making it more reactive in certain chemical reactions .
Properties
CAS No. |
13618-19-4 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
IOVXGSSKIMPLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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